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molecular formula C11H14INO3 B8392176 N-(2,2-dimethoxyethyl)-4-iodobenzamide

N-(2,2-dimethoxyethyl)-4-iodobenzamide

Cat. No. B8392176
M. Wt: 335.14 g/mol
InChI Key: FKSHNXIYANGOFX-UHFFFAOYSA-N
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Patent
US07737145B2

Procedure details

A solution of N-(2,2-dimethoxyethyl)-4-iodobenzamide (10 g, 30 mmol) in Eaton's reagent (100 mL) was heated at 135° C. for 17 hours. The reaction was allowed to cool and poured into ice water. The brown solid was isolated by filtration. Purification on silica gel eluting with dichloromethane gave 6.7 g of 2-(4-iodophenyl)oxazole, 1H NMR (400 MHz, CDCl3) δ 7.79 (q, 4H), 7.72 (s, 1H), 7.27 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:15]C)[CH2:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][CH:8]=1>CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>[I:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[O:15][CH:3]=[CH:4][N:5]=2)=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(CNC(C1=CC=C(C=C1)I)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The brown solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Purification on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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